
Bis(3-nitrophenyl) (dichloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 3-nitrophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl) (dichloromethyl)phosphonate typically involves the reaction of 3-nitrophenol with dichloromethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-nitrophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas and a palladium catalyst.
Substitution: Involves nucleophiles such as amines or alcohols and may require a base to facilitate the reaction.
Major Products
Hydrolysis: Produces phosphonic acid derivatives.
Reduction: Yields bis(3-aminophenyl) (dichloromethyl)phosphonate.
Substitution: Forms various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-nitrophenyl) (dichloromethyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis(3-nitrophenyl) (dichloromethyl)phosphonate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The phosphonate moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt metabolic pathways and lead to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-aminophenyl) (dichloromethyl)phosphonate: Similar structure but with amino groups instead of nitro groups.
Bis(4-nitrophenyl) (dichloromethyl)phosphonate: Similar structure but with nitro groups in the para position.
Bis(3-nitrophenyl) (methyl)phosphonate: Similar structure but with a methyl group instead of a dichloromethyl group.
Uniqueness
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is unique due to the presence of both nitro groups and a dichloromethyl group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
67483-68-5 |
|---|---|
Formule moléculaire |
C13H9Cl2N2O7P |
Poids moléculaire |
407.10 g/mol |
Nom IUPAC |
1-[dichloromethyl-(3-nitrophenoxy)phosphoryl]oxy-3-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2N2O7P/c14-13(15)25(22,23-11-5-1-3-9(7-11)16(18)19)24-12-6-2-4-10(8-12)17(20)21/h1-8,13H |
Clé InChI |
MORRBNJRNMIGEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


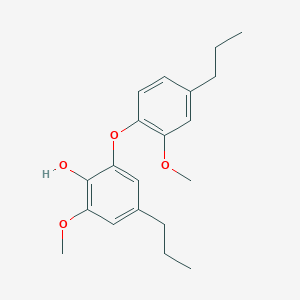

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
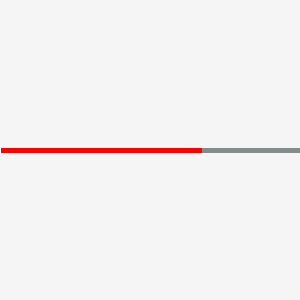
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
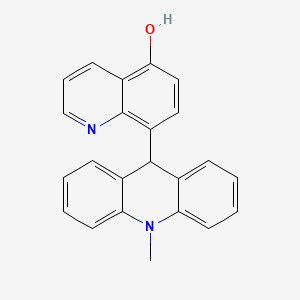


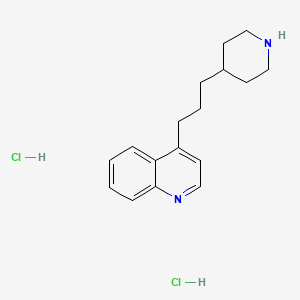
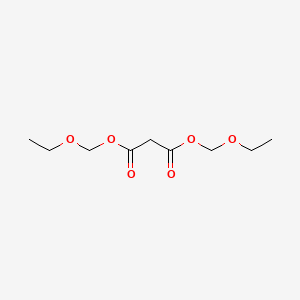
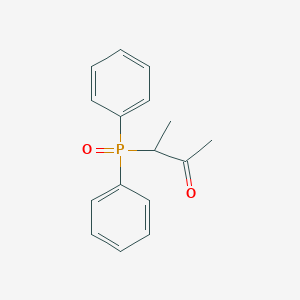
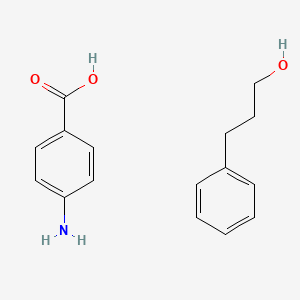
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
